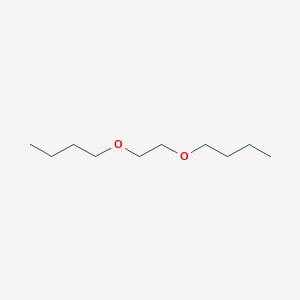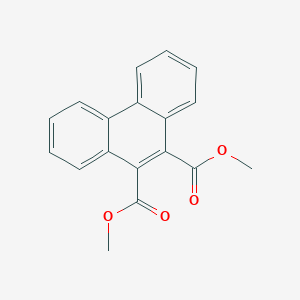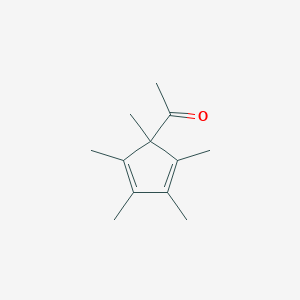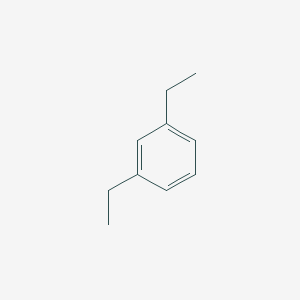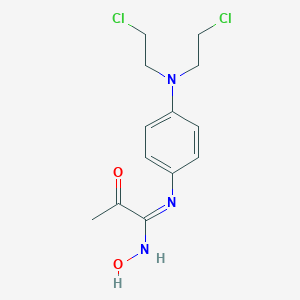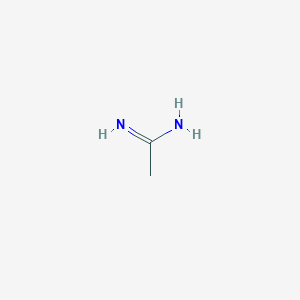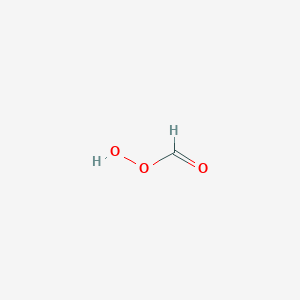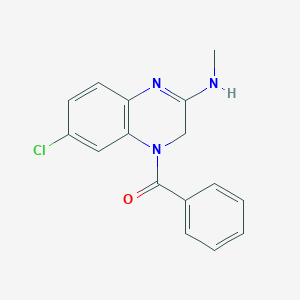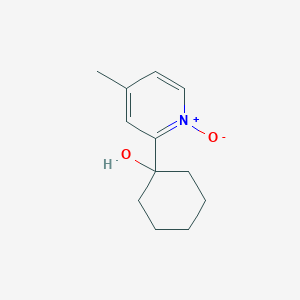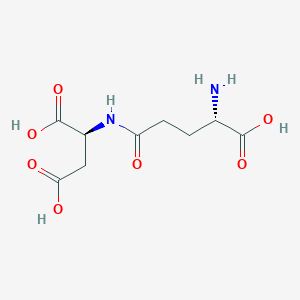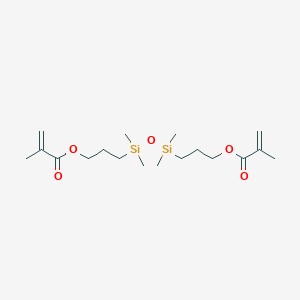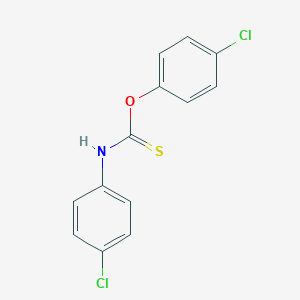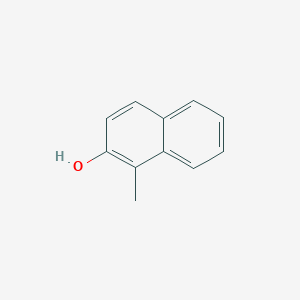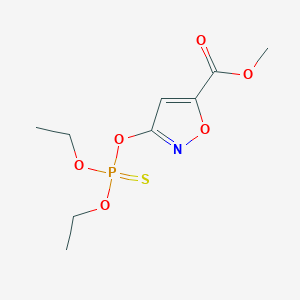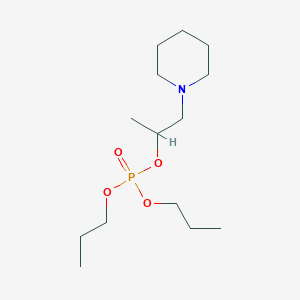
Dipropyl (1-piperidino-2-propyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl (1-piperidino-2-propyl) phosphate, also known as DIPP, is a chemical compound that has been extensively studied for its potential use as a nerve agent antidote. This compound has been found to be effective in protecting against the harmful effects of nerve agents, such as sarin and VX. In
Mecanismo De Acción
Dipropyl (1-piperidino-2-propyl) phosphate acts as an acetylcholinesterase reactivator by binding to the active site of the enzyme and removing the phosphate group that has been added by nerve agents. This allows the enzyme to resume its normal function of breaking down acetylcholine, restoring normal nerve function and preventing the harmful effects of nerve agents.
Efectos Bioquímicos Y Fisiológicos
Dipropyl (1-piperidino-2-propyl) phosphate has been found to be effective in protecting against the harmful effects of nerve agents in animal models. Studies have shown that Dipropyl (1-piperidino-2-propyl) phosphate can increase survival rates and improve neurological outcomes in animals that have been exposed to nerve agents. Dipropyl (1-piperidino-2-propyl) phosphate has also been found to have a low toxicity profile, making it a promising candidate for further development as a nerve agent antidote.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Dipropyl (1-piperidino-2-propyl) phosphate is its effectiveness in protecting against the harmful effects of nerve agents. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to study in the laboratory. Additionally, Dipropyl (1-piperidino-2-propyl) phosphate has a short half-life, which means that it may need to be administered frequently to maintain its effectiveness.
Direcciones Futuras
There are several future directions for research on Dipropyl (1-piperidino-2-propyl) phosphate. One area of focus is the development of more efficient synthesis methods to make it easier to produce and study in the laboratory. Another area of focus is the development of new formulations that can extend the half-life of Dipropyl (1-piperidino-2-propyl) phosphate, making it more effective as a nerve agent antidote. Additionally, further studies are needed to determine the optimal dosing and administration of Dipropyl (1-piperidino-2-propyl) phosphate in order to maximize its effectiveness in protecting against the harmful effects of nerve agents.
Métodos De Síntesis
Dipropyl (1-piperidino-2-propyl) phosphate can be synthesized through a multi-step process starting with the reaction of 1-piperidin-2-ylpropan-1-one with propyl bromide in the presence of a base, followed by the reaction with dipropyl phosphite. The resulting product is then hydrolyzed to yield Dipropyl (1-piperidino-2-propyl) phosphate.
Aplicaciones Científicas De Investigación
Dipropyl (1-piperidino-2-propyl) phosphate has been extensively studied for its potential use as a nerve agent antidote. Nerve agents are highly toxic chemicals that can cause severe damage to the nervous system, leading to paralysis and even death. Dipropyl (1-piperidino-2-propyl) phosphate has been found to be effective in protecting against the harmful effects of nerve agents by acting as an acetylcholinesterase reactivator. Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that is essential for normal nerve function. Nerve agents inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the nervous system. Dipropyl (1-piperidino-2-propyl) phosphate can reactivate acetylcholinesterase, restoring normal nerve function and preventing the harmful effects of nerve agents.
Propiedades
Número CAS |
15870-41-4 |
|---|---|
Nombre del producto |
Dipropyl (1-piperidino-2-propyl) phosphate |
Fórmula molecular |
C14H30NO4P |
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl dipropyl phosphate |
InChI |
InChI=1S/C14H30NO4P/c1-4-11-17-20(16,18-12-5-2)19-14(3)13-15-9-7-6-8-10-15/h14H,4-13H2,1-3H3 |
Clave InChI |
CIKKIOHCURROIM-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
SMILES canónico |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



